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molecular formula C5H9Cl B1362555 Chlorocyclopentane CAS No. 930-28-9

Chlorocyclopentane

Cat. No. B1362555
M. Wt: 104.58 g/mol
InChI Key: NDTCXABJQNJPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728176B2

Procedure details

A 200-ml four-necked flask sufficiently purged with nitrogen was equipped with a stirrer, a thermometer and a reflux condenser. 5.5 g (40 mmol) of trichlorophosphine and 40.0 ml of tetrahydrofuran were weighed in the flask. A cyclopentylmagnesium chloride solution was added dropwise to the flask at an internal temperature of 10-20° C. over a period of 3 hours, wherein the solution had been previously prepared from 13.8 g (132 mmol) of cyclopentyl chloride and 3.2 g (132 mmol) of metallic magnesium in 49 g of tetrahydrofuran. The mixture was stirred at 20-30° C. for 2 hours. Gas chromatography analysis confirmed the disappearance of trichlorophosphine. After the completion of the reaction, 61 ml of toluene was added, and 11.8 g (6 mmol) of 5% sulfuric acid was added dropwise to dissolve the magnesium salt, followed by separation. The organic phase was washed with 11.8 ml of water, and a solution of tricyclopentylphosphine was obtained.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.8 g
Type
reactant
Reaction Step Four
Quantity
3.2 g
Type
reactant
Reaction Step Four
Quantity
49 g
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
11.8 g
Type
reactant
Reaction Step Six
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
61 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl[P:2](Cl)Cl.[CH:5]1([Mg]Cl)[CH2:9][CH2:8][CH2:7][CH2:6]1.[CH:12]1(Cl)[CH2:16][CH2:15][CH2:14][CH2:13]1.[Mg].S(=O)(=O)(O)O.[C:24]1([CH3:30])[CH:29]=[CH:28][CH:27]=CC=1>O1CCCC1>[CH:5]1([P:2]([CH:24]2[CH2:29][CH2:28][CH2:27][CH2:30]2)[CH:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH2:9][CH2:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
ClP(Cl)Cl
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)[Mg]Cl
Step Four
Name
Quantity
13.8 g
Type
reactant
Smiles
C1(CCCC1)Cl
Name
Quantity
3.2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
49 g
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClP(Cl)Cl
Step Six
Name
Quantity
11.8 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
61 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20-30° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 200-ml four-necked flask sufficiently purged with nitrogen
CUSTOM
Type
CUSTOM
Details
was equipped with a stirrer
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
followed by separation
WASH
Type
WASH
Details
The organic phase was washed with 11.8 ml of water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCC1)P(C1CCCC1)C1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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